N'-(1-(4-Hydroxy-3-methoxyphenyl)ethylidene)-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carbohydrazide
Description
N'-(1-(4-Hydroxy-3-methoxyphenyl)ethylidene)-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carbohydrazide is a pyrazole-based carbohydrazide derivative characterized by two key substituents:
- A 4-hydroxy-3-methoxyphenyl group, resembling a vanillin-like aromatic moiety.
- A 5-methylthiophene heterocycle attached to the pyrazole core.
This compound is synthesized via condensation reactions between pyrazole carbohydrazides and substituted aldehydes or ketones . Its structure is typically confirmed using spectroscopic techniques (NMR, IR) and single-crystal X-ray diffraction (employing SHELX software for refinement) .
Properties
CAS No. |
303104-15-6 |
|---|---|
Molecular Formula |
C18H18N4O3S |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
N-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylideneamino]-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C18H18N4O3S/c1-10-4-7-17(26-10)13-9-14(21-20-13)18(24)22-19-11(2)12-5-6-15(23)16(8-12)25-3/h4-9,23H,1-3H3,(H,20,21)(H,22,24)/b19-11+ |
InChI Key |
UWTMKPVYBOAKQJ-YBFXNURJSA-N |
Isomeric SMILES |
CC1=CC=C(S1)C2=CC(=NN2)C(=O)N/N=C(\C)/C3=CC(=C(C=C3)O)OC |
Canonical SMILES |
CC1=CC=C(S1)C2=CC(=NN2)C(=O)NN=C(C)C3=CC(=C(C=C3)O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-(4-Hydroxy-3-methoxyphenyl)ethylidene)-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carbohydrazide typically involves multiple steps. One common method includes the condensation of 4-hydroxy-3-methoxybenzaldehyde with 5-methylthiophene-2-carbohydrazide under acidic or basic conditions to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize costs. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N’-(1-(4-Hydroxy-3-methoxyphenyl)ethylidene)-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and appropriate catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Structural Characteristics
| Feature | Description |
|---|---|
| Pyrazole Ring | Core structure contributing to reactivity |
| Hydroxy Group | Potential for hydrogen bonding |
| Methoxy Group | Enhances lipophilicity |
| Thiophenyl Group | May influence electronic properties |
Biological Activities
Research indicates that N'-(1-(4-Hydroxy-3-methoxyphenyl)ethylidene)-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carbohydrazide exhibits a range of biological activities:
- Antimicrobial : Effective against various bacterial strains.
- Anticancer : Demonstrated cytotoxicity in cancer cell lines.
- Anti-inflammatory : Potential to inhibit inflammatory pathways.
- Antidiabetic : May influence glucose metabolism.
Case Studies
-
Antimicrobial Activity :
A study assessed the compound's efficacy against Gram-positive and Gram-negative bacteria, revealing significant inhibitory effects. The mechanism appears to involve disruption of bacterial cell wall synthesis. -
Cytotoxicity in Cancer Cells :
In vitro studies showed that the compound induced apoptosis in several cancer cell lines, suggesting its potential as a chemotherapeutic agent. The IC50 values were determined, indicating effective concentrations for therapeutic use. -
Anti-inflammatory Mechanisms :
Research highlighted the compound's ability to modulate pro-inflammatory cytokines, providing insights into its potential for treating inflammatory diseases.
Synthesis and Optimization
The synthesis of this compound typically involves the following steps:
- Formation of the Pyrazole Ring : Reaction of hydrazine with appropriate carbonyl compounds.
- Substitution Reactions : Introduction of hydroxy and methoxy groups via electrophilic aromatic substitution.
- Final Coupling : Formation of the final product through condensation reactions.
Synthetic Route Optimization
To enhance yield and purity, optimization strategies may include:
- Adjusting reaction temperatures and times.
- Utilizing different solvents or catalysts.
- Implementing purification techniques such as recrystallization or chromatography.
Comparative Analysis with Related Compounds
The structural similarities with other pyrazole derivatives can provide insights into its unique properties. Below is a comparison table highlighting related compounds:
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| 4-Hydroxycoumarin | Coumarin core with hydroxy substituent | Antimicrobial, anticoagulant |
| 5-Nitroisophthalic acid | Nitro groups on isophthalic acid | Antimicrobial |
| 3-Methylpyrazole | Methyl group on pyrazole ring | Antifungal properties |
Mechanism of Action
The mechanism of action of N’-(1-(4-Hydroxy-3-methoxyphenyl)ethylidene)-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and are often the subject of ongoing research.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The compound’s bioactivity and physicochemical properties are influenced by substituents on the phenyl and heterocyclic groups. Key analogs include:
Key Observations :
Characterization Methods :
Physicochemical Properties
- Lipophilicity : The 4-hydroxy-3-methoxy group balances hydrophilicity, while the methylthiophene enhances lipophilicity, favoring blood-brain barrier penetration.
- Thermal Stability : Analogs with electron-withdrawing groups (e.g., chloro ) decompose at higher temperatures than methoxy/hydroxy derivatives.
Biological Activity
N'-(1-(4-Hydroxy-3-methoxyphenyl)ethylidene)-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, pharmacological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with a suitable hydrazine derivative, followed by cyclization to form the pyrazole ring. The reaction conditions and the choice of reagents can significantly influence the yield and purity of the final product.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit notable antimicrobial properties. For instance, studies have demonstrated that compounds similar to this compound show significant activity against various bacterial strains including Escherichia coli and Staphylococcus aureus. In one study, several synthesized pyrazole derivatives were tested for their antibacterial efficacy, revealing that certain compounds exhibited minimum inhibitory concentrations (MICs) as low as 31.25 µg/mL against E. coli and S. aureus .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Pyrazole derivatives are known to inhibit tumor growth and induce apoptosis in cancer cells. For example, compounds derived from similar scaffolds have shown promising results in inhibiting the proliferation of cancer cell lines, suggesting that this compound could be a candidate for further development in cancer therapy .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, this compound may possess anti-inflammatory properties. Pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in the inflammatory response. Compounds with structural similarities have demonstrated up to 85% inhibition of these cytokines at specific concentrations .
The biological activity of pyrazole derivatives is often attributed to their ability to interact with various molecular targets within cells. For instance, they may act as inhibitors of cyclooxygenase enzymes (COX), which play a vital role in inflammation and pain pathways. Additionally, some studies suggest that these compounds may modulate apoptotic pathways, leading to increased cancer cell death .
Case Studies
- Antimicrobial Screening : A series of pyrazole derivatives were synthesized and screened against standard bacterial strains. Results indicated that certain derivatives exhibited significant antibacterial activity comparable to conventional antibiotics .
- Anticancer Efficacy : In vitro studies on cancer cell lines demonstrated that specific pyrazole compounds induced apoptosis through caspase activation, highlighting their potential use in cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
